Lipophilicity (LogP) Advantage of 2-Iodoethyl Myristate vs. 2-Chloroethyl and Non-Halogenated Analogs
The calculated LogP of 2-iodoethyl myristate is 7.35, representing a substantial increase in lipophilicity compared to the 2-chloroethyl myristate analog (LogP 5.47) and common myristate esters such as ethyl myristate (LogP 5.25) and isopropyl myristate (LogP 5.64) [1]. This LogP difference of 1.88 units (vs. 2-chloroethyl) translates to a theoretical ~76-fold higher octanol-water partition coefficient, directly impacting the compound's behavior in lipid bilayer partitioning, reversed-phase HPLC retention, and lipid-based nanoparticle formulations [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 7.35 |
| Comparator Or Baseline | 2-Chloroethyl myristate LogP = 5.47; Ethyl myristate LogP = 5.25; Isopropyl myristate LogP = 5.64 |
| Quantified Difference | ΔLogP = +1.88 (vs. 2-chloroethyl); +2.10 (vs. ethyl myristate); +1.71 (vs. isopropyl myristate) |
| Conditions | Calculated/computed LogP values from chemical databases; target compound data from SIELC; comparator data from ChemSrc and BOC Sciences |
Why This Matters
Higher LogP is critical for applications requiring enhanced membrane partitioning or lipid-phase retention; substitution with lower-LogP analogs would alter biodistribution, formulation stability, and chromatographic behavior.
- [1] SIELC Technologies. 2-Iodoethyl myristate – Compound Data (LogP 7.35). Available at: https://sielc.com/2-iodoethyl-myristate (Accessed 2026-05-06). View Source
